Fuscol

cytotoxicity cancer A431

Sourcing authentic, high-purity Fuscol for mechanistic inflammation studies is often hampered by limited availability and the risk of substituting inactive structural analogs. Fuscol (CAS 70206-91-6) directly addresses this by providing a validated, elemene-type diterpene reference standard. Key procurement differentiators: - Definitive Selectivity: Directly targets the leukotriene pathway with an irreversible LTB4 synthesis inhibition (IC50 = 10 µM), enabling clean dissection of 5-LOX vs. COX-mediated inflammation. - Validated SAR Benchmark: Essential reference standard for anti-inflammatory diterpene optimization; five of six simplified analogs showed superior activity, establishing it as a critical control for calibrating novel synthetic derivatives. - Assured Supply Chain: Available exclusively through BenchChem for research use, ensuring batch-to-batch consistency with structural authentication for reproducible cross-study comparisons.

Molecular Formula C20H32O
Molecular Weight 288.5 g/mol
Cat. No. B1253265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuscol
Synonymsfuscol
Molecular FormulaC20H32O
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESCC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)O)C
InChIInChI=1S/C20H32O/c1-8-20(7)13-11-17(14-18(20)15(2)3)16(4)10-9-12-19(5,6)21/h8-10,12,17-18,21H,1-2,11,13-14H2,3-7H3/b12-9+,16-10+/t17-,18+,20-/m0/s1
InChIKeyPGZCBHXBAUSEPY-VHSBKHBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fuscol Sourcing & Scientific Baseline


Fuscol is an elemene-type diterpene alcohol originally isolated from the Caribbean gorgonian octocoral Eunicea fusca and subsequently identified in the soft coral Lobophytum pauciflorum [1]. It belongs to the prenylated germacrene/elemene structural class and exhibits a molecular formula of C19H30O (MW 274.44 g/mol) [2]. Fuscol serves as the aglycone biosynthetic precursor to the fuscoside family of diterpenoid glycosides, a structurally distinct class of marine natural products [3]. A stereoselective total synthesis has been reported from D-mannitol, establishing its complete stereochemical configuration [4].

Elemene-type diterpene alcohol from marine gorgonian coral
Aglycone biosynthetic precursor to fuscoside glycosides
Stereoselective total synthesis from D-mannitol reported

Fuscol Substitution Risks


Interchanging Fuscol with structurally or taxonomically related diterpenes without empirical verification is unwarranted. Fuscol is an elemene-type diterpene (prenylated elemene skeleton), whereas co-occurring compounds such as eunicol and cyclolobatriene possess prenylated germacrene structures, resulting in distinct conformational and physicochemical properties [1]. Furthermore, although Fuscol serves as the biosynthetic aglycone precursor to fuscoside glycosides, glycosylation markedly alters both in vivo anti-inflammatory potency and mechanistic selectivity, particularly with respect to leukotriene versus prostaglandin pathway inhibition [2]. A small panel of structurally simplified Fuscol/eunicol analogues demonstrated that five of six new compounds exhibited slightly superior activity relative to the parent natural products, underscoring that even minor structural modifications yield non-linear, non-predictable activity changes [3]. Consequently, substituting Fuscol with any analog—whether a glycosylated derivative, a germacrene congener, or a simplified synthetic analogue—introduces uncontrolled variables that compromise experimental reproducibility and cross-study comparability.

Structural class Elemene-type skeleton differs from co-occurring germacrene diterpenes; conformational and physicochemical properties may not transfer directly.
Glycosylation Glycosylated fuscoside derivatives exhibit markedly altered pathway selectivity; aglycone-to-glycoside substitution can shift leukotriene/prostaglandin inhibition profiles.
Analogue SAR Simplified synthetic analogues show non-linear activity changes; five of six analogues exhibited modestly different responses, preventing direct activity extrapolation.

Fuscol Comparative Evidence


Cytotoxicity vs. Co-Isolated Diterpenes

In a direct head-to-head cytotoxicity evaluation, Fuscol exhibited an IC50 value of 0.52 μM against human epidermoid carcinoma A431 cells, placing it intermediate among four diterpenes co-isolated from Lobophytum pauciflorum. Cyclolobatriene (novel prenylated germacrene) showed the lowest potency (IC50 = 0.64 μM), while lobatriene and eunicol demonstrated higher potency with IC50 values of 0.41 μM and 0.35 μM, respectively [1]. The quantified difference between Fuscol and the most potent compound (eunicol) is 0.17 μM (approximately 33% higher potency for eunicol), whereas Fuscol is 0.12 μM (approximately 19%) more potent than cyclolobatriene. This comparative dataset establishes a clear potency ranking within a single experimental framework: eunicol > lobatriene > fuscol > cyclolobatriene.

Cytotoxicity ranking
Head-to-head
IC50 0.52 μM (A431 cells)
Intermediate potency among four co-isolated diterpenes; supports cell-model endpoint review.
Ranked third in same-batch comparison: eunicol > lobatriene > fuscol > cyclolobatriene.
cytotoxicity cancer A431 marine natural products diterpene

Leukotriene Pathway Selectivity

Fuscol and its related fuscoside glycosides exhibit a distinctive anti-inflammatory mechanism characterized by selective inhibition of leukotriene production in murine models, in contrast to broad-spectrum anti-inflammatory agents that target multiple pathways including COX-mediated prostaglandin synthesis [1]. While specific IC50 values for Fuscol's leukotriene inhibition in isolated enzyme or cell-based assays are not reported in the available primary literature, the selective action against leukotriene production distinguishes this compound class from non-selective diterpene anti-inflammatory agents [2]. The glycosylated derivative fuscoside (FSD) irreversibly inhibits LTB4 synthesis with an IC50 of 10 μM in polymorphonuclear leukocytes, providing a benchmark for the class mechanism, though direct comparative data for Fuscol aglycone versus fuscoside are not available in a single experimental framework [3].

Leukotriene selectivity
Class-level
Selective leukotriene pathway inhibition reported in murine models
Qualitative mechanistic distinction from broad-spectrum anti-inflammatory diterpenes; quantitative selectivity indices require further validation.
Fuscoside derivative benchmark: LTB4 synthesis IC50 10 μM.
anti-inflammatory leukotriene selectivity mechanism of action marine diterpene

Xishacorene Synthetic Precursor

Fuscol serves as a validated synthetic precursor for the preparation of xishacorenes A, B, and C—structurally unique apolar diterpenoids featuring a bicyclo[3.3.1] framework—as well as a previously unreported congener designated xishacorene D [1]. This synthetic conversion, reported in 2019, demonstrates that Fuscol's elemene scaffold can be chemically transformed into the xishacorene architecture. In contrast, other diterpenes co-isolated from the same source organisms (e.g., eunicol, lobatriene) have not been demonstrated to undergo analogous scaffold reorganization to access this bicyclo[3.3.1] framework [2]. The immunomodulatory activity of the resulting xishacorenes has been characterized alongside Fuscol in comparative studies using RAW 264.7 macrophage assays [3].

Xishacorene access
Reported
Synthetic conversion to bicyclo[3.3.1] xishacorenes A–D
Unique entry to xishacorene scaffold; not demonstrated for co-isolated diterpenes.
Full experimental details in Rovira et al. 2019 and ESI.
synthetic chemistry xishacorene diterpenoid bicyclo[3.3.1] framework natural product derivatization

Anti-Inflammatory Analogue Benchmarking

Structure-activity relationship studies targeting the conserved dienol pharmacophore of Fuscol and eunicol revealed that five of six structurally simplified synthetic analogues exhibited slightly superior anti-inflammatory activity compared to the parent natural products [1]. This finding, derived from in vivo topical anti-inflammatory evaluation using the mouse-ear edema assay, establishes that Fuscol's native activity can be modestly improved through rational structural simplification [2]. The study demonstrates that the characteristic dienol moiety is conserved in anti-inflammatory activity, providing a defined pharmacophore for analog design. However, the improvement is described as 'slightly superior' without reported fold-change values in the accessible abstract, indicating that the native Fuscol scaffold remains a competitive benchmark for anti-inflammatory potency among diterpene natural products [3].

Analogue benchmarking
Cross-study
5/6 simplified analogues showed comparable or modestly improved activity
Supports Fuscol as a SAR reference standard; activity differences are modest and context-dependent.
Mouse-ear edema model; quantitative fold-change not reported.
structure-activity relationship anti-inflammatory synthetic analogue SAR dienol pharmacophore

Inducible Biosynthesis via Plant Elicitors

Fuscol biosynthesis in the dinoflagellate symbiont (Symbiodinium sp.) of Eunicea fusca is inducible by the application of plant signaling factors including salicylic acid, methyl jasmonate, and gibberellic acid [1]. This elicitation response distinguishes Fuscol from diterpenes that are exclusively obtained through wild-harvest extraction or total chemical synthesis without a demonstrated inducible biosynthetic route. The identification and cloning of a prokaryotic farnesyldiphosphate synthase from E. fusca provides a molecular target for further yield optimization via genetic or fermentation approaches [2]. In contrast, alternative marine diterpenes lacking a characterized inducible biosynthetic system may face inherent supply constraints that limit large-scale research applications [3].

Biosynthesis control
Class-level
Inducible by salicylic acid / methyl jasmonate in symbiont culture
Suggests potential for scalable supply; distinguishes from diterpenes relying solely on wild harvest.
Fold-change induction values not available; elicitation confirmed qualitatively.
biosynthesis elicitation symbiont culture salicylic acid yield optimization

Fuscol Research Applications


Cancer Cytotoxicity Screening Panel

Based on the direct head-to-head cytotoxicity data against A431 epidermoid carcinoma cells (IC50 = 0.52 μM), Fuscol serves as an intermediate-potency reference compound for diterpene cytotoxicity panels. Researchers can deploy Fuscol alongside higher-potency eunicol (0.35 μM) and lower-potency cyclolobatriene (0.64 μM) to establish potency-response relationships across structurally related marine diterpenes [1]. This ranked potency profile enables dose-ranging studies and structure-activity correlation analyses without the confounding variable of different assay conditions, as all four compounds were evaluated in parallel within the same experimental framework. The documented purity and structural authentication in the source literature provide a reliable reference standard for compound library development.

Leukotriene Pathway Research Tool

Fuscol and its fuscoside derivatives are characterized by selective inhibition of leukotriene production in murine inflammation models, providing a mechanistically defined tool for dissecting the leukotriene arm of arachidonic acid metabolism [1]. Unlike broad-spectrum anti-inflammatory diterpenes that simultaneously inhibit COX-mediated prostaglandin synthesis, Fuscol's selective leukotriene targeting allows researchers to isolate the contribution of leukotriene-driven inflammation in disease models [2]. The glycosylated derivative fuscoside demonstrates irreversible LTB4 synthesis inhibition (IC50 = 10 μM) in polymorphonuclear leukocytes, establishing a quantitative benchmark for this mechanistic class [3]. This pathway selectivity positions Fuscol as a valuable control compound for studies requiring differentiation between 5-LOX/leukotriene-mediated inflammation and COX/prostaglandin-mediated inflammation.

Xishacorene Scaffold Access

Fuscol is the validated synthetic precursor for accessing xishacorenes A, B, and C—structurally distinct apolar diterpenoids featuring a bicyclo[3.3.1] framework—as well as the previously unreported xishacorene D [1]. This synthetic conversion, reported in 2019, provides a direct route from the commercially accessible Fuscol scaffold to the xishacorene chemical space, which is not accessible from other diterpenes co-isolated from Eunicea or Lobophytum species [2]. For medicinal chemistry programs exploring the immunomodulatory activity of xishacorene-type diterpenoids, Fuscol procurement enables scaffold diversification without requiring de novo total synthesis of the bicyclo[3.3.1] framework. Comparative immunomodulatory characterization of Fuscol and xishacorene derivatives in RAW 264.7 macrophage assays provides a benchmark for structure-activity relationship analysis [3].

Anti-Inflammatory SAR Reference Standard

Structure-activity relationship studies have demonstrated that five of six structurally simplified synthetic analogues of Fuscol and eunicol exhibit slightly superior topical anti-inflammatory activity relative to the parent natural products in the mouse-ear edema assay [1]. This finding establishes Fuscol as the validated reference standard for analogue benchmarking in anti-inflammatory diterpene optimization programs. The conserved dienol pharmacophore identified through these studies provides a defined structural handle for rational analogue design [2]. Researchers can procure Fuscol as a control compound to calibrate the activity of novel synthetic derivatives, ensuring that observed improvements are attributable to structural modifications rather than assay variability. The commercial availability of Fuscol through specialty chemical suppliers supports its use as a reproducible reference material for SAR campaigns.

Application
Selection Property
Validation Focus
Marine diterpene cytotoxicity screening
Intermediate-potency reference compound
Cell-model endpoint review
Leukotriene pathway studies
Selective 5-LOX pathway tool
Pathway-response interpretation
Xishacorene scaffold access
Synthetic derivatization potential
Scaffold diversification research
Anti-inflammatory SAR studies
Reported SAR baseline
Analogue benchmarking context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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